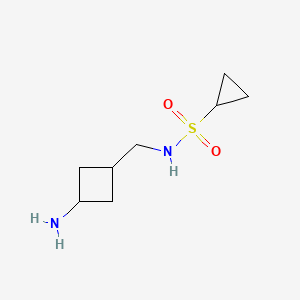
n-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C8H16N2O2S and a molecular weight of 204.29 g/mol . This compound is characterized by the presence of both cyclopropane and cyclobutane rings, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with 3-aminocyclobutylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane and cyclobutane rings in its structure may contribute to its binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide can be compared with other similar compounds, such as:
Cyclopropanesulfonamide derivatives: These compounds share the cyclopropane ring and sulfonamide group but may have different substituents, leading to variations in their chemical and biological properties.
Cyclobutylamines: These compounds contain the cyclobutane ring and amine group, similar to this compound, but lack the sulfonamide group.
Sulfonamide derivatives: These compounds have the sulfonamide group but may differ in their ring structures and substituents.
The uniqueness of this compound lies in its combination of cyclopropane and cyclobutane rings with the sulfonamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H16N2O2S |
|---|---|
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
N-[(3-aminocyclobutyl)methyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C8H16N2O2S/c9-7-3-6(4-7)5-10-13(11,12)8-1-2-8/h6-8,10H,1-5,9H2 |
Clave InChI |
UNTWLPWWXZCYGR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)NCC2CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine](/img/structure/B13636391.png)





![2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13636423.png)
